(E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties can include its acidity or basicity, its redox potential, and its reactivity with other compounds .Scientific Research Applications
Antimicrobial Activities
One of the primary applications of compounds related to (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is in the realm of antimicrobial activities. Studies have demonstrated that derivatives of azetidinones and oxadiazoles exhibit significant antibacterial and antifungal activities, highlighting their potential in combating various microbial infections. For instance, compounds synthesized by combining 1,3,4-oxadiazole and 2-azetidinone derivatives have been screened for their antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Similarly, antifungal activity was determined against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, with significant correlations observed in their effectiveness (Desai & Dodiya, 2014), (Dodiya, Shihory & Desai, 2012).
Anticancer Properties
Research has also explored the anticancer properties of 1,3,4-oxadiazole derivatives. For instance, a study involved the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, which were then evaluated for their anti-cancer activities. The synthesized compounds displayed moderate cytotoxicity on MCF-7 breast cancer cell lines, suggesting potential applications in cancer treatment (Redda & Gangapuram, 2007).
Synthesis and Structural Analysis
The process of synthesizing and structurally analyzing compounds related to this compound has been a focus of various studies. These compounds have been synthesized and characterized through techniques such as IR, NMR, and mass spectral analysis. The detailed structural analysis aids in understanding the compound's chemical characteristics and potential interactions with biological targets (Hou et al., 2016), (Khalid et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)17-8-4-7-15(11-17)18-24-19(29-25-18)16-12-26(13-16)30(27,28)10-9-14-5-2-1-3-6-14/h1-11,16H,12-13H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSCHHPHMYCTIC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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